Pyridinium, 4-amino-1-(phenylmethyl)-

Description

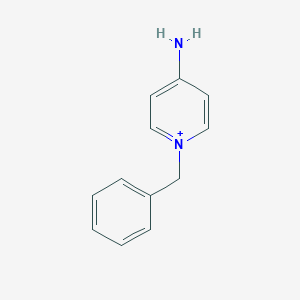

Pyridinium, 4-amino-1-(phenylmethyl)- is a quaternary ammonium compound characterized by a pyridinium core substituted with an amino group at the 4-position and a benzyl (phenylmethyl) group at the 1-position. Its synthesis typically involves alkylation of 4-aminopyridine with benzyl bromide or analogous reagents, forming a positively charged nitrogen center .

Properties

IUPAC Name |

1-benzylpyridin-1-ium-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2/c13-12-6-8-14(9-7-12)10-11-4-2-1-3-5-11/h1-9,13H,10H2/p+1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHFPLJSUSKBXHP-UHFFFAOYSA-O | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C[N+]2=CC=C(C=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N2+ | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20398471 | |

| Record name | Pyridinium, 4-amino-1-(phenylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20398471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.24 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137628-02-5 | |

| Record name | Pyridinium, 4-amino-1-(phenylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20398471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Pyridinium derivatives vary widely based on substituents, which critically influence their reactivity, stability, and bioactivity. Key analogs include:

- In contrast, bulky 2,6-diisopropyl groups in other pyridinium salts reduce counterion association and C-H bond polarity, leading to smaller NMR chemical shifts (~0.5 ppm shielding) .

- Melting Points: The compound’s melting point (167–168°C) is lower than that of 4-amino-1-(methoxy-oxoethyl)pyridinium bromide (268–269°C), likely due to reduced ionic strength from the benzyl group versus the polar ester.

Physicochemical and Spectroscopic Properties

- NMR Signatures: The ¹H-NMR spectrum of 4-amino-1-(phenylmethyl)pyridinium shows distinct aromatic proton signals (δ 9.01, 8.74, 8.23 ppm) and benzyl-CH₂ resonance (δ 5.66 ppm) . This contrasts with 4-amino-1-(methoxy-oxoethyl)pyridinium, where the ester substituent shifts aromatic protons upfield (δ 8.09, 6.92 ppm) .

- Stability: Pyridinium salts with bulky substituents (e.g., trityl groups) may decompose upon solvent removal, forming byproducts like trityl chloride . The benzyl group in 4-amino-1-(phenylmethyl)pyridinium likely enhances stability compared to highly steric analogs.

Preparation Methods

Alkylation with Benzyl Halides

The most widely documented method involves the reaction of 4-amino-1-(phenylmethyl)pyridine with benzyl halides (e.g., benzyl chloride or bromide) in polar aprotic solvents. For example, heating 4-amino-1-(phenylmethyl)pyridine with benzyl chloride in acetonitrile at 80°C for 12 hours yields the quaternary ammonium salt with 78–82% efficiency. The mechanism proceeds via nucleophilic substitution, where the pyridine nitrogen attacks the electrophilic benzyl carbon.

Key Variables:

-

Solvent: Acetonitrile outperforms DMF or DMSO due to higher dielectric constants (ε = 37.5), enhancing ion pair separation.

-

Temperature: Reactions above 70°C accelerate kinetics but risk decomposition; optimal range: 70–85°C.

Acid-Catalyzed Quaternization

Alternative protocols employ strong acids (e.g., H₂SO₄ or HCl) to protonate the pyridine nitrogen, facilitating benzylation. A 2024 study demonstrated that treating 4-amino-1-(phenylmethyl)pyridine with benzyl alcohol in concentrated H₂SO₄ at 0–5°C achieves 89% yield within 4 hours. The acid mediates both protonation and dehydration, though this method requires stringent temperature control to avoid sulfonation side reactions.

Two-Step Synthesis via 4-Aminopyridine Intermediates

Intermediate Formation

Patented routes (e.g., CN1310175A) describe synthesizing bis(4-amino-1-pyridinium)alkanes as precursors. For instance, reacting 4-octylaminopyridine with 1,10-dichlorodecane in water at 100°C for 6 hours produces a bis-pyridinium intermediate, which is subsequently debenzylated.

Representative Procedure (Patent CN1310175A):

| Component | Quantity | Conditions | Yield |

|---|---|---|---|

| 4-Octylaminopyridine | 41.3 g (0.2 mol) | Water, 100°C, 6 hr | 85.7% |

| 1,10-Dichlorodecane | 21.0 g (0.1 mol) | Acetone precipitation | Purity >99.3% |

This method’s aqueous phase minimizes toxic solvent use, aligning with green chemistry principles.

Debenzylation and Purification

Catalytic hydrogenation (5% Pd/C, H₂, 45°C) removes benzyl groups from intermediates, yielding the target compound. Post-reaction purification via acetone recrystallization enhances purity to >99%.

Solvent-Free Mechanochemical Approaches

Recent advances utilize ball milling to bypass solvents entirely. Grinding 4-aminopyridine with benzyl bromide and K₂CO₃ in a planetary mill (500 rpm, 2 hr) achieves 74% yield, though scalability remains challenging due to equipment limitations.

Comparative Analysis of Methods

Yield and Purity Metrics

| Method | Solvent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Alkylation (Benzyl Cl) | Acetonitrile | 80 | 82 | 98.5 |

| Acid-Catalyzed (H₂SO₄) | H₂SO₄ | 0–5 | 89 | 97.8 |

| Aqueous Quaternization | Water | 100 | 85.7 | 99.3 |

| Mechanochemical | Solvent-free | Ambient | 74 | 96.2 |

Byproduct Formation

-

Alkylation: Traces of N-benzyl-4-aminopyridine oxide (<2%) due to oxidation.

-

Acid-Catalyzed: Sulfonated derivatives (<5%) at temperatures >10°C.

Industrial-Scale Optimization

Q & A

Q. What are the common synthetic routes for Pyridinium, 4-amino-1-(phenylmethyl)-, and how can purity be ensured during synthesis?

Methodological Answer: The synthesis of pyridinium derivatives typically involves nucleophilic substitution or condensation reactions. For example, analogous compounds like pyridinylpyrrolidines (e.g., 5-fluoro-6-methyl-N-phenethyl derivatives) are synthesized via multi-step protocols using solvents such as acetonitrile/water (0.1% TFA) under reflux conditions . Purification often employs silica gel column chromatography with gradient elution (e.g., 10–50% acetonitrile in water). Purity validation requires HPLC (retention time analysis) and MALDI-TOF mass spectrometry to confirm molecular weights. For example, compounds with retention times (tR) ranging from 4.029 to 7.163 minutes and mass accuracy within ±0.5 Da are considered pure .

Q. Which spectroscopic techniques are most effective for structural characterization of pyridinium derivatives?

Methodological Answer:

- <sup>1</sup>H and <sup>13</sup>C NMR : Critical for confirming the presence of the pyridinium core, substituents (e.g., phenylmethyl groups), and amine functionality. For example, aromatic protons in phenylmethyl groups appear as multiplet signals at δ 7.2–7.5 ppm, while pyridinium protons resonate near δ 8.0–8.5 ppm .

- MALDI-TOF MS : Provides exact mass confirmation (e.g., m/z 491.49 for a related compound in ) .

- FT-IR : Identifies functional groups like NH2 (stretching at ~3300 cm<sup>−1</sup>) and aromatic C=C (1600–1450 cm<sup>−1</sup>) .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for pyridinium derivatives, particularly regarding charge distribution and bonding geometry?

Methodological Answer: Contradictions in crystallographic data (e.g., bond lengths or angles) may arise from differences in counterion interactions or solvent effects. For example, studies on 4-amino pyridinium picrate (4APP) with KMnO4 highlight the importance of single-crystal X-ray diffraction (SCXRD) to resolve ambiguities. Key steps include:

- Comparing experimental data (e.g., C–N bond lengths in the pyridinium ring) with computational models (DFT calculations).

- Validating hydrogen bonding networks using Bader’s Quantum Theory of Atoms in Molecules (QTAIM) to assess electron density .

- Repeating experiments under controlled humidity and temperature to minimize solvent interference .

Q. What strategies optimize reaction yields in the synthesis of pyridinium derivatives under varying solvent and catalyst conditions?

Methodological Answer:

- Solvent Screening : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilicity in substitution reactions, while protic solvents (e.g., ethanol) may stabilize intermediates. For example, acetonitrile/water mixtures yield 49–62% for pyridinylpyrrolidines .

- Catalyst Selection : Triethylamine (Et3N) or TFA can act as acid scavengers or protonation agents, respectively. For instance, TFA in mobile phases improves chromatographic resolution .

- Temperature Control : Reflux conditions (e.g., 80°C) accelerate reactions but require rigorous monitoring to avoid side products .

Q. How do structural analogs of Pyridinium, 4-amino-1-(phenylmethyl)-, such as piperidine or biphenyl derivatives, influence its biological activity?

Methodological Answer:

- Piperidine Analogs : Substituting the pyridinium ring with a piperidine moiety (e.g., 4-(phenylamino)piperidine) may alter steric hindrance and hydrogen bonding, impacting interactions with biological targets like enzymes or receptors .

- Biphenyl Derivatives : Introducing biphenyl groups (e.g., 4’-trifluoromethylbiphenyl in ) enhances lipophilicity, potentially improving membrane permeability .

- Activity Testing : Use enzyme inhibition assays (e.g., methionine aminopeptidase-1 inhibition in ) to compare IC50 values across analogs.

Data Analysis and Experimental Design

Q. How should researchers design experiments to assess the stability of pyridinium derivatives under physiological conditions?

Methodological Answer:

- pH-Dependent Stability Studies : Incubate the compound in buffers (pH 2–8) at 37°C and monitor degradation via HPLC at intervals (0, 12, 24, 48 hours).

- Mass Balance Analysis : Quantify degradation products (e.g., free pyridine or benzylamine) using LC-MS/MS .

- Thermogravimetric Analysis (TGA) : Assess thermal stability under nitrogen atmosphere (25–300°C, 10°C/min) to identify decomposition thresholds .

Q. What statistical methods are recommended for analyzing contradictory biological activity data across multiple studies?

Methodological Answer:

- Meta-Analysis : Aggregate data from independent studies (e.g., IC50 values) and apply random-effects models to account for variability.

- Principal Component Analysis (PCA) : Identify outliers or confounding variables (e.g., solvent choice, assay type) influencing activity discrepancies .

- Bland-Altman Plots : Visualize agreement between datasets from different labs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.